molecular formula C37H63NO4 B13816440 Cholesteryl hemisuccinate*monocyclohexylamine

Cholesteryl hemisuccinate*monocyclohexylamine

Cat. No.: B13816440
M. Wt: 585.9 g/mol
InChI Key: NFWLHBXLQVQNIT-XTCKSVDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl hemisuccinate involves the esterification of cholesterol with succinic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

For the preparation of cholesteryl hemisuccinate*monocyclohexylamine, cholesteryl hemisuccinate is reacted with monocyclohexylamine. The reaction conditions may involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl hemisuccinate*monocyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesteryl hemisuccinate*monocyclohexylamine is unique due to its combination of cholesteryl hemisuccinate and monocyclohexylamine, which enhances its solubility and functionality in various applications. Its ability to mimic cholesterol while providing additional stability to lipid membranes makes it a valuable tool in biochemical and pharmaceutical research .

Properties

Molecular Formula

C37H63NO4

Molecular Weight

585.9 g/mol

IUPAC Name

cyclohexanamine;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C31H50O4.C6H13N/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;7-6-4-2-1-3-5-6/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6H,1-5,7H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1

InChI Key

NFWLHBXLQVQNIT-XTCKSVDZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C1CCC(CC1)N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C1CCC(CC1)N

Origin of Product

United States

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